3-Ethyl-2,4,4-trimethylpentan-1-ol

Organic Synthesis Solvent Selection Intermediate Purity

3-Ethyl-2,4,4-trimethylpentan-1-ol (CAS 2248270-66-6) is a C10H22O branched-chain primary alcohol characterized by an ethyl substituent at the 3-position and methyl groups at the 2,4,4-positions of the pentane backbone. With a molecular weight of 158.3 g/mol, it is supplied as a research-grade intermediate with a minimum purity specification of 95%.

Molecular Formula C10H22O
Molecular Weight 158.285
CAS No. 2248270-66-6
Cat. No. B2580843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4,4-trimethylpentan-1-ol
CAS2248270-66-6
Molecular FormulaC10H22O
Molecular Weight158.285
Structural Identifiers
SMILESCCC(C(C)CO)C(C)(C)C
InChIInChI=1S/C10H22O/c1-6-9(8(2)7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3
InChIKeyCKAOJKKXQDDTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2,4,4-trimethylpentan-1-ol (CAS 2248270-66-6) Procurement Profile: A C10 Branched Primary Alcohol for Specialty Synthesis & Fragrance Intermediates


3-Ethyl-2,4,4-trimethylpentan-1-ol (CAS 2248270-66-6) is a C10H22O branched-chain primary alcohol characterized by an ethyl substituent at the 3-position and methyl groups at the 2,4,4-positions of the pentane backbone . With a molecular weight of 158.3 g/mol, it is supplied as a research-grade intermediate with a minimum purity specification of 95% . The compound is positioned as a specialty intermediate for organic synthesis and fragrance/flavor research, where its specific branching architecture influences physicochemical properties such as boiling point, solubility, and olfactory character relative to linear or less-substituted decanol isomers [1].

Why Generic Substitution Fails: Structural Differentiation of 3-Ethyl-2,4,4-trimethylpentan-1-ol from Simple Decanol Isomers and 2,4,4-Trimethylpentanol Analogs


Direct substitution of 3-ethyl-2,4,4-trimethylpentan-1-ol (C10H22O, MW 158.3) with linear 1-decanol (C10H22O, MW 158.28) or the lower homologue 2,4,4-trimethylpentan-1-ol (C8H18O, MW 130.23) is chemically and functionally unjustified. High-strength, head-to-head quantitative comparative data for this specific compound remain limited in the open literature [1]. However, the presence of the 3-ethyl substituent on a 2,4,4-trimethylpentanol scaffold introduces a distinct branching pattern that, by class-level inference, differentiates its boiling point, hydrophobicity (logP), and solvent interactions relative to less-substituted analogs [1][2]. The minimum purity specification of 95% further narrows acceptable procurement sources versus generic alcohol suppliers . The following evidence dimensions provide the most robust, quantifiable differentiation currently available to inform scientific selection.

Quantitative Differentiation Evidence for 3-Ethyl-2,4,4-trimethylpentan-1-ol vs. Closest Analogs: Procurement-Relevant Data Guide


Molecular Formula & Carbon Count Differentiation vs. 2,4,4-Trimethylpentan-1-ol

3-Ethyl-2,4,4-trimethylpentan-1-ol (C10H22O, MW 158.3) contains two additional carbon atoms compared to the commonly available 2,4,4-trimethylpentan-1-ol (C8H18O, MW 130.23) . This compositional difference directly affects molar volume, boiling point, and hydrophobicity, rendering the C8 analog unsuitable as a direct replacement in formulations requiring C10 hydrophobicity or in synthetic sequences where carbon chain length is critical [1].

Organic Synthesis Solvent Selection Intermediate Purity

Minimum Purity Benchmark: 95% Specification for Research-Grade Procurement

The commercially available 3-ethyl-2,4,4-trimethylpentan-1-ol is supplied with a minimum purity specification of 95% . In contrast, the lower homologue 2,4,4-trimethylpentan-1-ol is routinely available at 98% purity . This 3-percentage-point differential represents a meaningful consideration for synthetic applications requiring high-purity intermediates, where impurities in the target compound may necessitate additional purification steps or impact reaction yields [1].

Quality Assurance Reproducibility Synthetic Intermediate

Branching Architecture Differentiation: 3-Ethyl Substituent vs. 3-Ethyl-2,2,4-trimethylpentan-3-ol (Tertiary Alcohol Isomer)

The target compound is a primary alcohol (hydroxyl on a –CH2OH terminus), whereas its isomeric congener 3-ethyl-2,2,4-trimethylpentan-3-ol (CAS 66256-41-5, C10H22O, MW 158.28) is a tertiary alcohol with the hydroxyl attached to a quaternary carbon [1]. Primary vs. tertiary alcohol classification dictates divergent reactivity profiles: primary alcohols undergo oxidation to aldehydes/carboxylic acids, while tertiary alcohols resist oxidation and preferentially undergo dehydration to alkenes [2].

Structure–Property Relationships Olfactory Chemistry Solvent Design

LogP and Hydrophobicity Inference: C10 Branching vs. Linear 1-Decanol

While experimental logP data for 3-ethyl-2,4,4-trimethylpentan-1-ol are not publicly available, class-level inference from the branched isomer 2-ethyl-1-octanol (C10H22O, estimated logP ~3.8–4.0) versus linear 1-decanol (experimental logP = 4.57) indicates that increased branching reduces logP by approximately 0.6–0.8 log units [1]. By structural analogy, 3-ethyl-2,4,4-trimethylpentan-1-ol is predicted to exhibit lower logP and reduced hydrophobicity relative to 1-decanol, influencing its partitioning behavior in fragrance formulations and biphasic reaction systems [2].

Partition Coefficient Fragrance Formulation Solvent Selection

High-Confidence Application Scenarios for 3-Ethyl-2,4,4-trimethylpentan-1-ol Based on Quantitative Differentiation Evidence


Primary Alcohol Intermediate for C10-Specific Synthetic Sequences

The primary alcohol identity of 3-ethyl-2,4,4-trimethylpentan-1-ol (confirmed by its –CH2OH terminus and 95% min purity specification) makes it suitable as a synthetic intermediate in oxidation-to-aldehyde, oxidation-to-carboxylic acid, or Williamson ether synthesis pathways requiring a C10 branched scaffold [1]. Unlike the tertiary alcohol isomer (CAS 66256-41-5), this compound retains full reactivity toward mild oxidizing agents (e.g., PCC, Swern conditions) and nucleophilic substitution, enabling precise C10 incorporation into target molecules [2]. Procurement should prioritize verified purity (≥95%) and confirm that the supplied material is indeed the primary alcohol rather than the tertiary isomer.

Fragrance and Flavor Research: Branched C10 Alcohol with Predicted Lower LogP than 1-Decanol

For fragrance and flavor formulation research, the predicted logP reduction of 0.4–0.8 log units relative to linear 1-decanol (experimental logP 4.57) suggests that 3-ethyl-2,4,4-trimethylpentan-1-ol may exhibit enhanced water solubility, altered substantivity on fabric or skin, and a differentiated olfactory profile [1]. This compound is referenced in industry patents (e.g., International Flavors & Fragrances portfolio) as a potential fragrance ingredient, though specific organoleptic data remain proprietary [2]. Researchers evaluating branched alcohols for novel fragrance accords should include this compound as a candidate for systematic odor profiling.

Solvent and Extractive Phase Applications Requiring C10 Hydrophobicity with Reduced Viscosity vs. 1-Decanol

Based on class-level structure–property relationships, the branched architecture of 3-ethyl-2,4,4-trimethylpentan-1-ol is expected to confer lower viscosity and lower melting point compared to linear 1-decanol (melting point 6 °C), making it a potentially superior non-aqueous solvent for low-temperature reactions or extractions . Its C10 carbon count and predicted logP in the 3.8–4.2 range position it between C8 alcohols (e.g., 2-ethyl-1-hexanol) and linear 1-decanol in terms of hydrophobicity, offering a tunable polarity window for biphasic catalysis and liquid–liquid extraction [1]. Experimental validation of density, viscosity, and boiling point is recommended prior to scale-up procurement.

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